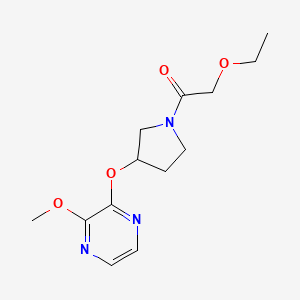

2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-3-19-9-11(17)16-7-4-10(8-16)20-13-12(18-2)14-5-6-15-13/h5-6,10H,3-4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWHRXHOHCPJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyrrolidine intermediate.

Introduction of the Ethanone Group: The ethanone group is added through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is , with a molecular weight of approximately 336.39 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a methoxypyrazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of methoxypyrazine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study Example:

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazine compounds were shown to reduce the viability of various cancer cell lines, suggesting potential applications in cancer therapy .

Neuropathic Pain Management

Another area of interest is the compound's potential role in managing neuropathic pain. Research has indicated that similar structures can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the regulation of endocannabinoid signaling pathways.

Case Study Example:

A study highlighted the effectiveness of MAGL inhibitors in reducing neuropathic pain and inflammation, which could extend to the use of this compound as a therapeutic agent for pain management .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the methoxypyrazine group enhances its affinity for certain receptors, potentially leading to modulation of signaling pathways involved in pain perception and tumor growth.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence, focusing on heterocyclic cores, substituents, and inferred properties:

Key Comparative Insights

Pyrazine vs. Thiophene Derivatives

- Electronic Properties : The pyrazine core in the target compound is electron-deficient due to its two nitrogen atoms, enabling π-π stacking interactions with aromatic systems in biological targets. In contrast, thiophene derivatives (e.g., compounds 7a and 7b) contain a sulfur atom, which contributes to resonance stabilization but may reduce polarity compared to pyrazine .

- This could favor pharmacokinetic properties in drug design .

Positional Isomerism in Pyrazines

- The target compound’s 3-methoxypyrazine substituent differs from 2-methoxy-3-(1-methylpropyl)pyrazine (), where the methoxy group is at the 2-position. This positional shift alters steric and electronic profiles: the 3-methoxy group in the target compound may reduce steric hindrance near the pyrrolidin linkage, enhancing conformational flexibility for receptor binding .

Pyrrolidin Linkage vs. Pyridine Derivatives

- The pyrrolidin-ether group in the target compound introduces conformational flexibility, which is absent in rigid pyridine derivatives (e.g., fluorinated nicotinaldehyde oximes in ). Flexibility may improve binding to dynamic biological targets, while pyridine’s inherent basicity could influence solubility and hydrogen-bonding capacity .

Research Findings and Inferred Data

Physicochemical Properties (Inferred)

- Lipophilicity : The ethoxy group and pyrrolidin ring likely increase logP compared to the flavoring pyrazine, enhancing blood-brain barrier penetration.

- Solubility : The pyrazine core’s polarity may offset lipophilicity, balancing aqueous solubility for drug delivery .

Biological Activity

2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula . It features an ethoxy group, a pyrrolidine ring, and a methoxypyrazine moiety, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets:

- Adrenergic Receptors : Preliminary studies suggest that the compound may act as an agonist for β3 adrenergic receptors, which are involved in metabolic regulation and energy expenditure .

- Enzyme Inhibition : The presence of the methoxypyrazine group suggests potential inhibitory effects on enzymes related to neurotransmitter metabolism, possibly impacting central nervous system functions .

Biological Activity

The biological activity of the compound has been evaluated through various assays:

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. It was shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory conditions.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Obesity Management : A study involving obese mice indicated that administration of the compound led to a reduction in body weight and fat mass, likely due to its β3 adrenergic receptor agonist activity .

- Neuroprotective Effects : Another study highlighted its neuroprotective effects in models of neurodegeneration, where it improved cognitive function and reduced neuronal death .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including epoxide formation and nucleophilic substitution. For example:

- Epoxide intermediates : Analogous chalcone epoxides are synthesized via phase-transfer catalysis or ultrasound irradiation (e.g., 2,3-epoxy-1-propanone derivatives) .

- Pyrrolidine functionalization : Reacting 3-methoxypyrazine derivatives with pyrrolidin-1-yl ethanone precursors under basic conditions (e.g., K₂CO₃ in DMF) could introduce the ether linkage.

- Optimization : Reaction time, solvent polarity, and temperature significantly influence yields. TLC monitoring (e.g., ethyl acetate/hexane, 5:1) ensures intermediate purity .

Q. What purification and characterization techniques are suitable for isolating this compound?

Methodological Answer:

- Purification : Recrystallization using ethanol-water mixtures is effective for removing unreacted hydrazines or epoxide precursors . Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) may resolve stereoisomers.

- Characterization : Use NMR (¹H/¹³C) to confirm the pyrrolidine ring conformation and pyrazine substitution pattern. FT-IR can verify carbonyl (C=O) and ether (C-O-C) functional groups.

Q. What safety precautions are critical during experimental handling?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential irritants (e.g., acetic acid during reflux) .

- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) and consult institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystallography : Use SHELX software for structure refinement. Key parameters include monoclinic symmetry (space group C2/c) and β angles (~123°), as seen in structurally similar chromen-3-yl ethanones .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential maps, aiding in stereochemical assignments .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray results)?

Methodological Answer:

- Tautomerism : Pyrazine and pyrrolidine moieties may exhibit tautomeric equilibria in solution, causing NMR signal splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes .

- Crystallographic limitations : SHELX refinement artifacts (e.g., missed twinning) may distort bond angles. Cross-validate with Hirshfeld surface analysis to resolve discrepancies .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., ethoxy or methoxy linkages) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity under controlled humidity .

Q. How can researchers evaluate the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization. Pyrazole and pyrazine derivatives often target inflammatory pathways .

- ADMET profiling : Calculate topological polar surface area (TPSA > 100 Ų) to predict blood-brain barrier permeability. High TPSA suggests limited CNS activity but potential for peripheral targets .

Q. What computational methods predict electronic effects of substituents on reactivity?

Methodological Answer:

- Hammett constants : Quantify electron-donating (e.g., -OCH₃) vs. withdrawing (e.g., -NO₂) effects on pyrazine ring electrophilicity.

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with pyrrolidine oxygen and pyrazine nitrogen .

Q. How can reaction mechanisms for pyrazine-pyrrolidine coupling be validated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.